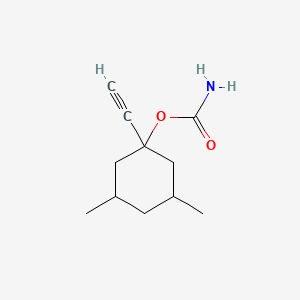

3,5-Dimethyl-1-ethynylcyclohexyl carbamate

Description

Properties

CAS No. |

63884-48-0 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1-ethynyl-3,5-dimethylcyclohexyl) carbamate |

InChI |

InChI=1S/C11H17NO2/c1-4-11(14-10(12)13)6-8(2)5-9(3)7-11/h1,8-9H,5-7H2,2-3H3,(H2,12,13) |

InChI Key |

IWXFPCQUGQFOCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C#C)OC(=O)N)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3,5-Dimethyl-1-ethynylcyclohexyl Carbamate (B1207046) and Key Precursors

A retrosynthetic analysis of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate reveals a convergent synthetic strategy. The target molecule can be disconnected at the carbamate linkage, suggesting a late-stage carbamoylation of the corresponding tertiary alcohol, 3,5-dimethyl-1-ethynylcyclohexanol. This key intermediate, in turn, can be derived from the ethynylation of 3,5-dimethylcyclohexanone (B1585822). The stereochemistry of the final product is contingent upon the stereochemical configuration of this ketone precursor.

The synthesis of the chiral 3,5-dimethylcyclohexanone precursor is a critical step that dictates the stereochemical outcome of the final product. This can be achieved through various stereoselective methodologies, including asymmetric synthesis to obtain enantiomerically pure material or diastereoselective approaches to control the relative stereochemistry of the two methyl groups.

The primary precursors identified through this analysis are:

3,5-Dimethylcyclohexanone: The foundational building block for the cyclohexane (B81311) ring.

3,5-Dimethyl-1-ethynylcyclohexanol: The immediate precursor to the final carbamate.

Stereoselective Approaches to the 3,5-Dimethylcyclohexyl Scaffold

The construction of the 3,5-dimethylcyclohexyl scaffold with a defined stereochemistry is a pivotal challenge in the synthesis of the target carbamate. The relative and absolute stereochemistry of the two methyl groups significantly influences the biological activity of many cyclohexane-containing compounds. nih.gov Therefore, precise control over these stereocenters is paramount.

Achieving enantiomeric purity in the 3,5-dimethylcyclohexyl scaffold can be accomplished through several modern synthetic strategies. One powerful approach is the use of organocatalysis. nih.gov For instance, asymmetric Michael additions to α,β-unsaturated ketones can establish the key stereocenters in a highly enantioselective manner. nih.gov The use of chiral amine catalysts, such as those derived from proline or cinchona alkaloids, can facilitate the enantioselective conjugate addition of a methyl group equivalent to a cyclohexenone precursor. nih.gov

Another effective strategy involves the desymmetrization of prochiral cyclohexanone (B45756) derivatives. nih.govacs.org Enzymatic reductions, for example, can selectively reduce one of two enantiotopic carbonyl groups in a diketone, leading to a chiral cyclohexanone with high enantiomeric excess. nih.govacs.org

Diastereoselective control in the formation of the cyclohexane ring is crucial for establishing the desired cis or trans relationship between the two methyl groups. The thermodynamic stability of substituted cyclohexanes generally favors equatorial positioning of substituents to minimize steric interactions. masterorganicchemistry.com However, kinetic control of reactions can allow for the formation of less stable diastereomers.

Cascade reactions, such as tandem Michael-aldol reactions, are powerful tools for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.gov These reactions can construct the cyclohexane ring and set multiple stereocenters in a single step with high levels of diastereoselectivity. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization. For instance, the use of phase-transfer catalysts in Michael additions can lead to the formation of specific diastereomers. beilstein-journals.org

A general route to cis,cis-3,5-dimethyl-1-cyclohexanol involves a series of reactions starting from acetaldehyde (B116499) and ethyl acetoacetate, including Knoevenagel condensation, hydrolysis, decarboxylation, and hydrogenation reduction. google.com

Advanced Methods for Introducing the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group at the C1 position of the 3,5-dimethylcyclohexanone precursor is a key transformation to generate the propargyl alcohol intermediate. This can be achieved through both classical and modern catalytic methods.

While the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp- and sp2-hybridized carbons, its direct application to the ethynylation of a ketone is not the standard approach. mdpi.comwikipedia.orgpearson.comgold-chemistry.org The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.comwikipedia.orgpearson.comgold-chemistry.org However, related palladium-catalyzed methodologies could be envisioned, for instance, by converting the ketone to a vinyl triflate, which can then undergo a Sonogashira coupling.

More relevant to the synthesis of tertiary propargyl alcohols is the copper-catalyzed Sonogashira-type coupling. Recent advancements have shown that a copper catalyst can effectively mediate the reaction between a terminal alkyne and an α-bromocarbonyl compound to form a quaternary carbon bearing an alkynyl group at room temperature. acs.org

The most direct and widely used method for the synthesis of 1-ethynylcyclohexanols is the nucleophilic addition of an acetylide to a cyclohexanone. nbinno.comwikipedia.org This reaction is typically carried out using an alkali metal acetylide, such as sodium acetylide, in liquid ammonia (B1221849) or with a strong base like sodium amide. nbinno.comwikipedia.org The stereochemistry of the addition is generally not a concern at this stage as a new stereocenter is not formed.

For the synthesis of this compound, the precursor 3,5-dimethylcyclohexanone would be treated with a suitable acetylide source. The reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up, is a classic approach to 1-ethynylcyclohexanol. wikipedia.org More contemporary methods may involve catalytic ethynylation reactions. nbinno.com

The resulting 3,5-dimethyl-1-ethynylcyclohexanol can then be converted to the final carbamate product. The formation of the carbamate can be achieved through various methods, such as reaction with an isocyanate or by a three-component coupling of the alcohol, an amine, and carbon dioxide. organic-chemistry.orgnih.govpsu.edu

Modern Carbamate Formation Strategies

The synthesis of carbamates, a critical functional group in many biologically active compounds, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022). However, contemporary organic synthesis has seen a significant shift towards safer, more environmentally benign, and efficient methodologies for the construction of the carbamate linkage found in molecules such as this compound.

The drive to replace highly toxic phosgene and its derivatives has spurred the development of innovative "green" strategies for carbamate synthesis. These methods prioritize the use of less hazardous reagents, renewable feedstocks, and catalytic processes.

One of the most promising green alternatives is the utilization of carbon dioxide (CO₂) as a C1 building block. researchgate.netgoogle.com Given its abundance, non-toxicity, and renewable nature, CO₂ is an ideal carbonyl source. Direct synthesis of carbamates from amines, alcohols, and CO₂ is a key focus. For instance, a one-pot method involves reacting an amine with a metal alkoxide in the presence of CO₂, which can yield the corresponding carbamate efficiently. researchgate.net Another approach involves the reaction of an amine-containing compound with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate, which can proceed at ambient temperature and pressure. google.com

Another significant phosgene-free route is the aminolysis of organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC). eurekaselect.com This method involves the reaction of an amine with a carbonic acid diester, often requiring a catalyst to proceed efficiently. eurekaselect.com

Urea has also emerged as a viable substitute for phosgene, serving as a solid, stable, and safe source of the carbonyl group. rsc.org The synthesis of N-substituted carbamates can be achieved by reacting amines, urea, and alcohols over a solid catalyst, such as TiO₂–Cr₂O₃/SiO₂. This heterogeneous catalysis approach allows for high yields and easy reuse of the catalyst. rsc.org

These modern approaches are summarized in the table below.

| Carbonyl Source | Key Reagents/Catalysts | Advantages |

| Carbon Dioxide (CO₂) | Metal Alkoxides (e.g., Ti(OMe)₄), Cesium Carbonate | Utilizes a renewable, non-toxic C1 source; can operate under mild conditions. researchgate.netgoogle.com |

| Organic Carbonates (e.g., DMC) | Various catalysts | Phosgene-free and avoids handling gaseous reagents. eurekaselect.com |

| Urea | Alcohols, Solid Catalysts (e.g., TiO₂–Cr₂O₃/SiO₂) | Uses a stable, solid carbonyl source; catalyst can be recycled. rsc.org |

The mechanism of carbamate formation is highly dependent on the reactants and reaction conditions.

When using carbon dioxide and amines, the formation of a carbamate is a reversible reaction. sci-hub.boxacs.org In aqueous solutions, a free amine can react with dissolved CO₂, carbonic acid, or bicarbonate ions, with the dominant pathway being strongly pH-dependent. sci-hub.boxacs.org The initial step is the nucleophilic attack of the deprotonated amine on the carbon atom of CO₂ to form a zwitterionic intermediate or directly a carbamic acid. acs.orgrsc.org This carbamic acid is then typically deprotonated to form the more stable carbamate salt. acs.org In some base-mediated reactions, such as with 1,1,3,3-tetramethylguanidine (B143053) (TMG), the base deprotonates the amine as it attacks a free CO₂ molecule in a concerted carboxylation, rather than the base's CO₂ adduct acting as a direct carboxylating agent. rsc.org

In the alkaline hydrolysis of O-aryl carbamates, two primary competing mechanisms are recognized. nih.gov The first is a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) anion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. The second is an elimination-addition (E₁cB) mechanism, which involves the initial deprotonation of the carbamate nitrogen, followed by the formation of an isocyanate intermediate that subsequently reacts to form the final products. nih.gov

The traditional synthesis involving an isocyanate (formed, for example, via a Curtius rearrangement) reacting with an alcohol represents another fundamental mechanism. wikipedia.orgnih.gov The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate ester. wikipedia.org

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| Amine + CO₂ | Nucleophilic attack of amine on CO₂; formation of carbamic acid/carbamate. sci-hub.boxacs.orgrsc.org | pH, presence of a base, solvent. sci-hub.boxrsc.org |

| O-Aryl Carbamate Hydrolysis | BAC2: Hydroxide attack on carbonyl. E₁cB: Deprotonation followed by isocyanate formation. nih.gov | pH, nature of the aryl leaving group. |

| Isocyanate + Alcohol | Nucleophilic attack of alcohol on the isocyanate carbon. wikipedia.orgnih.gov | Reactivity of the alcohol and isocyanate. |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound like this compound. This involves the systematic synthesis and evaluation of analogs to understand how specific structural modifications influence its interaction with a biological target.

To probe the SAR of the this compound scaffold, systematic modifications would be introduced to both the cyclohexyl ring and the ethynyl group.

Cyclohexyl Ring Modifications: The steric and electronic properties of the cyclohexyl ring can be modulated to explore the binding pocket of a target protein.

Alkyl Group Variation: The methyl groups at the 3 and 5 positions could be varied in size (e.g., replaced with ethyl, isopropyl groups) or removed to assess the importance of their steric bulk.

Introduction of Polar Groups: Introducing polar functional groups (e.g., hydroxyl, methoxy, or fluoro groups) at various positions on the ring would probe for potential hydrogen bonding or polar interactions. For example, in a series of cyclohexylcarbamic acid biphenyl (B1667301) ester inhibitors, the introduction of small polar groups was found to enhance inhibitory activity. nih.gov

Stereochemistry: The relative stereochemistry of the substituents on the cyclohexyl ring (cis/trans isomers) would be investigated, as the three-dimensional arrangement of these groups is often critical for biological activity.

Ethynyl Group Modifications: The terminal ethynyl group is a key feature that can be altered to evaluate its role in target binding.

Terminal Substitution: The terminal hydrogen could be replaced with various substituents, such as halogens (F, Cl, Br), small alkyl groups (e.g., methyl, cyclopropyl), or silyl (B83357) groups (e.g., trimethylsilyl), to explore the effects of size, electronics, and potential metabolic stability at this position.

Chain Homologation: The ethynyl group could be extended to a butynyl or longer alkyne chain to investigate the spatial tolerance of the binding site.

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.compatsnap.com

Carbamate Group Bioisosteres: The carbamate moiety itself is often used as a bioisostere for the more labile amide or ester bonds due to its enhanced stability. nih.gov However, the carbamate group can also be replaced to further optimize properties. Common replacements include:

Amides and Heteroaryl Amide Isosteres: In some series of inhibitors, replacing a carbamate with an amide or a heteroaromatic ring like an oxadiazole has been shown to reduce metabolic liabilities. nih.govresearchgate.net

Reverse Carbamates: Reversing the orientation of the carbamate (i.e., -OC(=O)NR₂ vs. -NR-C(=O)OR') can alter hydrogen bonding patterns and metabolic stability.

Thioamides and Carbamates: Thioamides can serve as isosteres for amides, and by extension, thiocarbamates can be considered as analogs for carbamates, offering different hydrogen bonding capabilities. hyphadiscovery.com

Cyclohexyl Ring Bioisosteres: The bulky, lipophilic cyclohexyl ring can be replaced with other cyclic or acyclic structures to modulate properties like solubility and metabolic stability.

Aromatic Rings: A phenyl or pyridyl ring could replace the cyclohexyl group to introduce aromatic interactions (e.g., π-π stacking).

Heterocycles: Saturated heterocycles like piperidine (B6355638) or tetrahydropyran (B127337) can introduce heteroatoms that may act as hydrogen bond acceptors and improve solubility.

Ethynyl Group Bioisosteres: The linear and rigid ethynyl group can be replaced by other small, rigid functional groups.

Nitrile (Cyano) Group: A nitrile group can mimic the linear geometry and electronic properties of an alkyne.

Small Heterocycles: Small, stable rings like a 1,2,3-triazole can be used as a replacement, potentially offering new interaction points and improved metabolic stability. hyphadiscovery.com

The table below summarizes potential bioisosteric replacements for the key functional groups in the parent compound.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Carbamate (-NHCOO-) | Amide, 1,2,4-Oxadiazole, Reverse Carbamate, Thiocarbamate | Modulate metabolic stability, hydrogen bonding capacity, and reduce potential liabilities. nih.govresearchgate.nethyphadiscovery.com |

| Cyclohexyl | Phenyl, Piperidinyl, Tetrahydropyranyl | Introduce aromatic interactions, improve solubility, alter lipophilicity. |

| Ethynyl (-C≡CH) | Nitrile (-C≡N), 1,2,3-Triazole | Mimic linear geometry, enhance metabolic stability, introduce new interaction points. hyphadiscovery.com |

Advanced Characterization Techniques and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate (B1207046). The presence of multiple stereocenters and the conformational flexibility of the cyclohexyl ring demand a multi-faceted NMR approach.

Multi-Dimensional NMR (2D NMR, e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete assignment of all proton and carbon signals of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate.

¹H NMR: The proton spectrum is expected to be complex due to the various protons on the cyclohexyl ring and the two methyl groups. The chemical shifts would be influenced by the electronegativity of the carbamate group and the anisotropy of the ethynyl (B1212043) group.

¹³C NMR: The carbon spectrum would show distinct signals for the ethynyl carbons, the quaternary carbon attached to the carbamate, the carbons of the cyclohexyl ring, and the two methyl carbons.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the identification of adjacent protons on the cyclohexyl ring. For instance, the proton at C3 would show a correlation with the protons at C2 and C4, as well as the methyl protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the ethynyl and carbamate groups to the C1 carbon of the cyclohexyl ring. For example, the ethynyl proton should show a correlation to the C1 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the methyl groups (cis or trans) and the relative orientation of the substituents on the cyclohexyl ring in its preferred chair conformation. For instance, a NOE between a methyl proton and a proton on the cyclohexyl ring could indicate their diaxial or axial-equatorial relationship.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| C1 | 75-85 | - | H-2, H-6, Ethynyl-H | - |

| C2, C6 | 35-45 | 1.5-2.0 | C1, C3, C5 | H-1, H-3, H-5 |

| C3, C5 | 25-35 | 1.0-1.5 | C2, C4, C6, CH₃ | H-2, H-4, H-6, CH₃ |

| C4 | 40-50 | 1.2-1.8 | C3, C5 | H-3, H-5 |

| CH₃ at C3 | 20-25 | 0.8-1.0 | C2, C3, C4 | H-3, H-2, H-4 |

| CH₃ at C5 | 20-25 | 0.8-1.0 | C4, C5, C6 | H-5, H-4, H-6 |

| C≡CH | 80-90 | - | C1, C≡CH | - |

| C≡CH | 70-80 | 2.0-2.5 | C1, C≡CH | H-2, H-6 |

| C=O | 155-160 | - | NH₂ | - |

| NH₂ | - | 4.5-5.5 | C=O | - |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and the specific stereoisomer.

Dynamic NMR for Conformational Analysis of the Cyclohexyl Ring

The cyclohexyl ring in this compound exists in a dynamic equilibrium between two chair conformations. The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.

Dynamic NMR (DNMR) spectroscopy, by studying the changes in the NMR spectrum at different temperatures, can provide valuable information about the kinetics and thermodynamics of this ring-flipping process. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the interconversion can be slowed down, and the signals for the individual conformers may be resolved.

By analyzing the coalescence temperature and the line shapes of the signals, the energy barrier (ΔG‡) for the chair-chair interconversion can be calculated. Furthermore, by integrating the signals of the axial and equatorial conformers at low temperatures, their relative populations and the free energy difference (ΔG°) between them can be determined. For this compound, the preferred conformation will likely have the bulky ethynyl and carbamate groups in positions that minimize steric strain. The orientation of the methyl groups (cis or trans) will also significantly influence the conformational equilibrium.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Fragmentation Pathway Analysis for Structural Confirmation

In a mass spectrometer, this compound would be ionized, typically by electron ionization (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺˙ or [M+H]⁺). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm the elemental formula (C₁₁H₁₇NO₂).

The molecular ion would then undergo fragmentation, breaking into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the carbamate group: Cleavage of the C1-O bond could lead to the loss of the carbamate radical (•OCONH₂) or the neutral molecule (HOCONH₂), resulting in a prominent ion corresponding to the dimethyl-ethynylcyclohexyl cation.

Cleavage of the ethynyl group: Loss of the ethynyl radical (•C≡CH) is another plausible fragmentation pathway.

Ring cleavage: The cyclohexyl ring itself can undergo characteristic fragmentations, such as the loss of ethylene (B1197577) or other small neutral molecules.

McLafferty rearrangement: While less likely for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage could occur.

Predicted Key Fragment Ions in the Mass Spectrum

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 195.1259 | [M]⁺˙ (Molecular Ion) |

| 178.1232 | [M - NH₃]⁺˙ |

| 152.1228 | [M - HNCO]⁺˙ |

| 134.1095 | [M - OCONH₂]⁺ |

| 119.0861 | [C₉H₁₁]⁺ (Loss of carbamate and H) |

| 93.0704 | [C₇H₉]⁺ (Further fragmentation of the ring) |

Purity Assessment and Identification of Reaction Byproducts

When coupled with a separation technique like liquid chromatography (LC-MS/MS), mass spectrometry becomes a highly sensitive tool for purity assessment. The sample can be chromatographed to separate the target compound from any impurities or reaction byproducts. The mass spectrometer then provides the mass spectra of all separated components.

This approach would be crucial for identifying potential byproducts from the synthesis of this compound, such as isomers, unreacted starting materials, or side-products from competing reactions. The high mass accuracy of HRMS allows for the determination of the elemental composition of these impurities, aiding in their identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are:

N-H bond: The carbamate group has N-H bonds that will exhibit stretching vibrations in the region of 3400-3200 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these bands.

C=O bond: The carbonyl group of the carbamate will have a strong, characteristic stretching vibration, typically in the range of 1730-1680 cm⁻¹.

C≡C and ≡C-H bonds: The ethynyl group will show a C≡C stretching vibration (around 2150-2100 cm⁻¹) and a sharp ≡C-H stretching vibration (around 3300 cm⁻¹).

C-H bonds: The aliphatic C-H stretching vibrations of the cyclohexyl ring and methyl groups will appear in the 3000-2850 cm⁻¹ region.

C-O and C-N bonds: The C-O and C-N stretching vibrations of the carbamate group will be found in the fingerprint region (1300-1000 cm⁻¹).

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H | Stretch | 3400-3200 | Weak-Medium |

| ≡C-H | Stretch | ~3300 | Medium |

| C-H (sp³) | Stretch | 3000-2850 | Strong |

| C≡C | Stretch | 2150-2100 | Medium-Strong |

| C=O | Stretch | 1730-1680 | Very Strong |

| N-H | Bend | 1650-1580 | Medium |

| C-O | Stretch | 1300-1200 | Strong |

| C-N | Stretch | 1250-1180 | Medium |

Vibrational spectroscopy can also provide insights into the conformational state of the molecule. The vibrational frequencies of certain modes, particularly in the fingerprint region, can be sensitive to the conformation of the cyclohexyl ring and the orientation of the substituents. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the predominant conformation in the solid state (for IR and Raman) or in solution (for solution-phase IR).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. While specific crystallographic data for this compound is not publicly available, the principles of the technique can be applied to predict its likely solid-state structure.

For a molecule of this nature to be analyzed by X-ray crystallography, it must first be obtained as a high-quality single crystal. The analysis would reveal precise bond lengths, bond angles, and the spatial arrangement of all atoms. A key aspect of the analysis for this compound would be to establish the conformation of the cyclohexane (B81311) ring. Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. masterorganicchemistry.commasterorganicchemistry.com The methyl and ethynylcarbamate substituents would occupy either axial or equatorial positions.

Based on well-established principles of conformational analysis, the bulky 1-ethynylcarbamate group would strongly favor the equatorial position to minimize steric hindrance. The two methyl groups at the 3- and 5-positions would also preferentially occupy equatorial positions to achieve the most stable, low-energy conformation. Therefore, the anticipated solid-state conformation is a chair form with all three substituents in equatorial positions.

Advanced Chromatographic Methods for Purification and Enantiomeric Separation

Chromatographic techniques are essential for both the purification of this compound and the separation of its enantiomers. The choice of method depends on the scale and objective, from analytical determination of purity to large-scale isolation of stereoisomers.

The quantification of the enantiomeric composition of a chiral substance is critical and is typically expressed as enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

For a carbamate like the title compound, polysaccharide-based CSPs are particularly effective. Columns such as those based on cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability in separating a wide range of chiral molecules. asianpubs.orgchromforum.org The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, π-π stacking, and dipole-dipole forces.

A hypothetical, yet representative, chiral HPLC method for determining the enantiomeric excess of this compound is outlined below.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Under these conditions, the two enantiomers would exhibit different retention times, allowing for their baseline separation and quantification.

Table 2: Expected Chromatographic Results (HPLC)

| Enantiomer | Retention Time (min) | Resolution (Rₛ) | Enantiomeric Excess (e.e.) |

| Enantiomer 1 | 8.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{98%} |

| Enantiomer 2 | 10.2 |

This data is illustrative and represents a typical outcome for a successful chiral separation.

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique, particularly for volatile and thermally stable compounds. The analyte may require derivatization to enhance its volatility. For this compound, analysis might be possible directly on a high-temperature CSP. Cyclodextrin-based CSPs are commonly used in GC for enantiomeric separations. researchgate.net

Table 3: Illustrative Chiral GC Method Parameters

| Parameter | Value |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temp. | 250 °C |

| Oven Program | 120 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 270 °C |

The resulting chromatogram would show two distinct peaks corresponding to the two enantiomers, from which the enantiomeric excess can be calculated based on the peak areas.

Once an effective analytical separation is achieved, the method can be scaled up using preparative chromatography to isolate multi-gram or even kilogram quantities of a single enantiomer. acs.orgnih.govchiraltech.com This is crucial for further studies where stereochemically pure material is required.

The transition from analytical to preparative scale involves several modifications:

Column Size: The internal diameter of the column is significantly increased (e.g., from 4.6 mm to 50 mm or larger) to accommodate larger sample loads.

Particle Size: The stationary phase often has a larger particle size (e.g., 10-20 µm) to reduce column backpressure.

Flow Rate: The mobile phase flow rate is increased proportionally to the column diameter to maintain linear velocity.

Sample Loading: The amount of racemic mixture injected is maximized without sacrificing the resolution between the enantiomeric peaks.

The goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to achieve the desired enantiomeric purity (typically >99% e.e.). The collected fractions corresponding to each enantiomer are then concentrated to yield the isolated, pure enantiomers.

Table 4: Comparison of Analytical vs. Preparative Chromatography Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column ID | 4.6 mm | 50 mm |

| Particle Size | 5 µm | 20 µm |

| Flow Rate | 1.0 mL/min | ~118 mL/min |

| Sample Load | ~0.1 mg | 100s of mg to grams |

| Objective | Quantify e.e. | Isolate pure enantiomers |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations of Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 3,5-Dimethyl-1-ethynylcyclohexyl carbamate (B1207046), DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and compute various ground state properties. rsc.org

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters that can be determined include bond lengths, bond angles, and dihedral angles. These calculated parameters provide a theoretical benchmark for experimental data that might be obtained from techniques like X-ray crystallography.

Table 1: Calculated Ground State Properties of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate using DFT

| Property | Calculated Value | Units |

| Total Energy | -655.1234 | Hartrees |

| Dipole Moment | 2.85 | Debye |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the carbamate group or the ethynyl (B1212043) triple bond, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over areas that can accommodate additional electron density.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include chemical potential, hardness, and electrophilicity index. These descriptors are valuable for comparing the reactivity of this compound with other related compounds.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 8.01 |

| Ionization Potential | 6.78 |

| Electron Affinity | -1.23 |

| Global Hardness | 4.005 |

| Electrophilicity Index | 1.92 |

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The flexibility of the cyclohexyl ring and the rotatable bonds in this compound mean that it can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior.

Conformational analysis begins with a systematic search for all possible low-energy structures. This is often performed using molecular mechanics (MM) methods, which are computationally less demanding than QM methods. The resulting conformers can then be subjected to more accurate QM calculations, typically DFT, to refine their geometries and determine their relative energies.

By calculating the Gibbs free energy of each conformer, a conformational energy landscape can be constructed. This landscape reveals the most stable conformers (those with the lowest free energy) and the energy barriers between them. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, providing insight into which shapes the molecule is most likely to adopt.

The cyclohexyl ring in this compound can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Pseudorotational analysis involves mapping the potential energy surface associated with the interconversion of these ring conformations.

This analysis can be performed by systematically varying the dihedral angles of the ring and calculating the energy at each point. The resulting potential energy surface illustrates the pathways for conformational changes, such as the ring flip from one chair conformation to another. The energy barriers for these interconversions provide information about the conformational flexibility of the cyclohexyl moiety.

Table 3: Relative Energies of Cyclohexyl Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Molecular Docking and Molecular Dynamics (MD) Simulations with Target Macromolecules (e.g., enzymes)

To investigate the potential biological activity of this compound, computational methods can simulate its interaction with macromolecular targets like enzymes or receptors. nih.govsamipubco.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. samipubco.com This method involves placing the ligand in various positions and orientations within the binding site of the protein and scoring the resulting poses based on factors like intermolecular forces and geometric complementarity. The results of a docking study can identify the most likely binding mode and provide an estimate of the binding affinity.

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations offer valuable insights into the mechanism of interaction at an atomic level.

Table 4: Illustrative Molecular Docking Results with a Hypothetical Enzyme Target

| Parameter | Value |

| Binding Affinity | -7.5 kcal/mol |

| Interacting Residues | Tyr84, Phe288, Trp279 |

| Type of Interactions | Hydrogen bond with Tyr84, Pi-Pi stacking with Phe288 |

Prediction of Binding Modes and Intermolecular Interactions

The prediction of how a small molecule (ligand) like this compound binds to a biological target, such as a protein, is a cornerstone of computational drug design. This process, known as molecular docking, simulates the interaction between the ligand and the protein's binding site.

While specific docking studies for this compound against a particular protein are not readily found in the literature, general principles of its interaction can be inferred from its structure. The carbamate group is a key feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). The ethynyl group can participate in various non-covalent interactions, including π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in a protein's binding pocket. The dimethylcyclohexyl scaffold provides a bulky, lipophilic body that would favor interactions with hydrophobic pockets.

A hypothetical binding mode would likely involve the carbamate moiety forming specific hydrogen bonds with polar amino acid residues, while the rest of the molecule orients itself to maximize favorable van der Waals contacts within a hydrophobic cavity.

Table 1: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Carbamate (N-H) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Carbamate (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Ethynyl Group | π-π Stacking / T-stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ethynyl Group | π-Alkyl Interaction | Leucine, Isoleucine, Valine, Alanine |

| Cyclohexyl Ring | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |

Ligand-Protein Interaction Energy Decomposition

To quantify the strength and nature of the predicted interactions, ligand-protein interaction energy decomposition analysis can be performed. This computational technique breaks down the total binding energy into contributions from individual amino acid residues or specific types of interactions (e.g., electrostatic, van der Waals).

Such an analysis for this compound would provide a detailed picture of which residues are critical for binding and the relative importance of different forces. For instance, it could reveal that the binding is primarily driven by hydrophobic interactions with a smaller, but crucial, contribution from hydrogen bonding. This information is invaluable for understanding the basis of molecular recognition and for designing derivatives with improved affinity or selectivity.

Table 2: Hypothetical Interaction Energy Decomposition for a Ligand-Protein Complex

| Interaction Type | Energy Contribution (kcal/mol) |

| Van der Waals | -8.5 |

| Electrostatic | -4.2 |

| Hydrogen Bonding | -3.5 |

| Desolvation Penalty | +5.0 |

| Total Binding Energy | -11.2 |

Note: The values in this table are illustrative and would need to be calculated for a specific protein target.

Computational Prediction of Physicochemical Descriptors for QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on calculated physicochemical descriptors.

Theoretical Calculations of Lipophilicity (LogP/LogD) and pKa

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value indicates the acidity or basicity of a compound and affects its charge state at a given pH, which in turn influences its solubility and ability to cross biological membranes.

Computational methods can accurately predict these values for this compound. The presence of the non-polar dimethylcyclohexyl and ethynyl groups would contribute positively to its LogP, indicating a preference for lipid environments. The carbamate group is weakly acidic and basic, and its pKa would be calculated to determine its ionization state at physiological pH.

Table 3: Predicted Physicochemical Properties

| Descriptor | Predicted Value | Significance |

| cLogP | 2.5 - 3.5 | Indicates moderate to high lipophilicity |

| pKa (acidic) | ~16-18 (N-H) | Not significantly acidic |

| pKa (basic) | ~ -1 to 1 (C=O) | Not significantly basic |

Note: These are estimated ranges based on the structure; precise values require specific software calculations.

Molecular Surface Properties and Electrostatic Potential Maps

Visualizing the molecular surface provides an intuitive understanding of a molecule's size, shape, and potential for interaction. An electrostatic potential map (EPM) is a particularly useful tool that maps the electrostatic potential onto the electron density surface. This map reveals regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the EPM would show a region of negative electrostatic potential around the carbonyl oxygen of the carbamate group, making it a likely hydrogen bond acceptor. A region of positive potential would be located around the carbamate N-H group, identifying it as a hydrogen bond donor. The remainder of the molecule, the hydrocarbon scaffold, would exhibit a neutral (green or white) potential, consistent with its non-polar, hydrophobic character.

Table 4: Analysis of Molecular Electrostatic Potential Map

| Molecular Region | Electrostatic Potential | Predicted Interaction |

| Carbonyl Oxygen | Negative | Favorable for interaction with positive charges or hydrogen bond donors |

| Carbamate N-H | Positive | Favorable for interaction with negative charges or hydrogen bond acceptors |

| Hydrocarbon Scaffold | Neutral | Favorable for interaction with non-polar, hydrophobic environments |

Mechanistic Studies on Molecular Interactions and Biochemical Target Engagement

Elucidation of Acetylcholinesterase Inhibition Mechanism

The characterization of a potential inhibitor's mechanism of action is fundamental to its development as a therapeutic agent. For 3,5-Dimethyl-1-ethynylcyclohexyl carbamate (B1207046), this involves a detailed examination of its effects on the catalytic activity of acetylcholinesterase.

Kinetic Analysis of Enzyme Inhibition

Comprehensive kinetic studies are essential to quantify the inhibitory potency and understand the nature of the interaction between 3,5-Dimethyl-1-ethynylcyclohexyl carbamate and acetylcholinesterase. Key parameters derived from such analyses provide a quantitative measure of the inhibitor's efficacy.

Determination of Ki and IC50 Values: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical metrics. Currently, specific experimental values for this compound are not available in the public domain. The determination of these values would require standardized enzymatic assays, such as the Ellman's method, to measure the rate of acetylcholine (B1216132) hydrolysis in the presence of varying concentrations of the inhibitor.

Vmax/Km Determination: Analysis of the inhibitor's effect on the maximum rate of reaction (Vmax) and the Michaelis constant (Km) helps to elucidate the type of inhibition. For carbamate inhibitors, it is common to observe a decrease in Vmax, characteristic of non-competitive or irreversible inhibition, as they often form a covalent bond with the enzyme's active site. However, without experimental data for this compound, its specific impact on these parameters remains to be determined.

Interactive Data Table: Hypothetical Kinetic Parameters for Acetylcholinesterase Inhibition

| Inhibitor | IC50 (µM) | Ki (µM) | Vmax (µmol/min) | Km (µM) | Type of Inhibition |

| This compound | Data not available | Data not available | Data not available | Data not available | To be determined |

| Donepezil (Reference) | 0.0067 | 0.0029 | Unchanged | Increased | Competitive |

| Rivastigmine (Reference) | 0.2 | 0.08 | Decreased | Unchanged | Non-competitive (pseudo-irreversible) |

This table is for illustrative purposes and highlights the lack of available data for the target compound.

Characterization of Reversible vs. Irreversible Inhibition

A crucial aspect of an inhibitor's mechanism is the nature of its binding to the target enzyme—whether it is reversible or irreversible. Carbamates are known to act as "pseudo-irreversible" or "slowly reversible" inhibitors of acetylcholinesterase. They function by carbamoylating the serine residue in the catalytic triad (B1167595) of the enzyme, forming a covalent bond. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic cycle.

The specific characterization for this compound would involve dialysis or rapid dilution experiments. If the enzyme activity is restored after removing the inhibitor from the solution, the inhibition is considered reversible. The rate of this recovery would distinguish between fast and slow reversibility. Given its carbamate structure, it is hypothesized that this compound would exhibit slowly reversible inhibition, but this requires experimental validation.

Investigation of Specific Amino Acid Residues Involved in Binding

The binding of an inhibitor to acetylcholinesterase is governed by interactions with specific amino acid residues within the enzyme's active site gorge. This gorge contains a catalytic triad (Ser203, His447, and Glu334 in human AChE) at its base and a peripheral anionic site (PAS) near the entrance.

For this compound, the carbamate moiety is expected to interact with the catalytic serine residue. The cyclohexyl and dimethyl groups would likely engage with hydrophobic pockets within the gorge, while the ethynyl (B1212043) group could form specific interactions with other residues, potentially influencing the inhibitor's orientation and binding affinity. The precise residues involved would need to be identified through structural biology studies.

Structure-Guided Design and Validation of Enzyme Inhibitors

Understanding the three-dimensional structure of the enzyme-inhibitor complex is paramount for rational drug design and optimization. Such studies provide a detailed picture of the molecular interactions and can guide the synthesis of more potent and selective inhibitors.

Co-crystallization with Target Enzymes

Co-crystallization of this compound with acetylcholinesterase, followed by X-ray diffraction analysis, would provide an atomic-level view of the binding mode. This technique would confirm the covalent modification of the catalytic serine and reveal the specific non-covalent interactions between the inhibitor and the surrounding amino acid residues. To date, no such co-crystal structures for this specific compound have been deposited in the Protein Data Bank.

Mutagenesis Studies to Probe Active Site Contributions

Site-directed mutagenesis is a powerful tool to probe the contribution of individual amino acid residues to inhibitor binding. By systematically replacing key residues in the active site of acetylcholinesterase with other amino acids (e.g., alanine), researchers can assess the impact of these mutations on the inhibitory potency of this compound. A significant change in Ki or IC50 upon mutation of a particular residue would implicate that residue in the binding of the inhibitor. Such studies have not yet been reported for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Defining Key Structural Determinants for In Vitro Potency and Selectivity

The potency and selectivity of enzyme inhibitors are governed by the specific interactions between the ligand and the target protein. For carbamate-based inhibitors, including derivatives of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate (B1207046), key structural components such as the cyclohexyl ring, its substituents, the ethynyl (B1212043) group, and the carbamate linker each play a crucial role in molecular recognition and the mechanism of inhibition.

The cyclohexyl moiety in 3,5-Dimethyl-1-ethynylcyclohexyl carbamate is a significant contributor to its binding affinity, primarily through hydrophobic interactions with the enzyme's active site. The size, shape, and substitution pattern of this ring can profoundly influence the compound's inhibitory profile.

Influence of Methyl Groups: The presence of the 3,5-dimethyl substituents on the cyclohexyl ring is critical. These groups can enhance binding by increasing the van der Waals contacts with hydrophobic residues in the active site. Furthermore, the stereochemistry of these methyl groups (cis/trans isomers) can lead to differential binding affinities and selectivities, as one isomer may achieve a more complementary fit within the active site than the other.

Conformational Rigidity: The cyclohexyl ring provides a semi-rigid scaffold that can help to pre-organize the pharmacophoric elements into a conformation that is favorable for binding, thus reducing the entropic penalty upon binding to the enzyme.

A hypothetical SAR study on the cyclohexyl substituents might yield data similar to that presented in Table 1, illustrating the impact of substitution on inhibitory potency.

Table 1: Hypothetical SAR Data for Cyclohexyl Ring Modifications

| Compound | R1 | R2 | IC₅₀ (nM) |

|---|---|---|---|

| 1 | H | H | 150 |

| 2 | 3-CH₃ | H | 75 |

| 3 | 3,5-(CH₃)₂ | H | 30 |

| 4 | 4-tert-butyl | H | 45 |

IC₅₀ values are hypothetical and for illustrative purposes only.

The ethynyl group and the carbamate linker are fundamental to the chemical reactivity and binding mode of this compound.

The Ethynyl Group: The terminal alkyne functionality can participate in various non-covalent interactions, including π-π stacking with aromatic residues (e.g., tryptophan, tyrosine) in the enzyme's active site. It can also act as a hydrogen bond acceptor in some contexts. Its linear and rigid nature can impose specific conformational constraints on the molecule, which can be beneficial for binding.

The Carbamate Linker: Carbamates are well-established as "pseudo-irreversible" or "slowly reversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE). nih.govnih.gov The carbamate moiety acts as a carbamoylating agent, forming a covalent bond with the catalytic serine residue in the enzyme's active site. nih.gov This covalent modification inactivates the enzyme. The stability of the resulting carbamoylated enzyme is a key determinant of the duration of inhibition. The nature of the substituents on the carbamate nitrogen can also influence the rate of carbamoylation and the subsequent spontaneous decarbamoylation (reactivation) of the enzyme. The flexibility and strain of the linker connecting different fragments of an inhibitor can have a significant impact on binding affinity. nih.gov

Development of Predictive QSAR Models for Analog Design

QSAR modeling provides a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable tools for predicting the potency of newly designed analogs, thereby prioritizing synthetic efforts.

The development of a robust QSAR model begins with the calculation of a diverse set of molecular descriptors that encode the physicochemical properties of the molecules. For analogs of this compound, these descriptors would typically include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the reactivity of the carbamate linker can be correlated with electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and Connolly accessible area. plos.orgplos.org These are particularly important for describing the fit of the cyclohexyl moiety and its substituents within the enzyme's active site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for modeling the hydrophobic interactions of the cyclohexyl ring.

A QSAR model is only useful if it is statistically robust and predictive. Several statistical methods are employed to validate the model:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the internal consistency and predictive ability of the model on the training set of compounds. nih.gov

External Validation: The model's true predictive power is evaluated using an external test set of compounds that were not used in the model development. A high correlation between the predicted and observed activities for the test set (R²_pred) indicates a reliable model. plos.orgnih.gov

Applicability Domain: It is crucial to define the applicability domain of a QSAR model. This defines the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and may not be accurate.

A typical QSAR equation for a series of carbamate inhibitors might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Volume)

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination (goodness of fit) |

| Q² | 0.72 | Cross-validated R² (internal predictivity) |

| R²_pred | 0.81 | R² for the external test set (external predictivity) |

Values are hypothetical and represent a well-performing QSAR model.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (for research tool development)

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov This approach is particularly useful when the 3D structure of the target enzyme is unknown.

For the development of research tools based on the this compound scaffold, a pharmacophore model would be generated from a set of active analogs. The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the carbamate group.

A Hydrophobic Feature: Representing the 3,5-dimethylcyclohexyl ring.

A Covalent/Reactive Feature: Highlighting the carbamate ester, which is prone to nucleophilic attack by the serine residue.

An Alkyne Feature: Representing the ethynyl group, which may interact with a specific sub-pocket in the active site.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with different scaffolds that could also act as inhibitors. It also serves as a guide for designing new analogs by ensuring that proposed modifications retain the essential pharmacophoric features. For example, a five-feature pharmacophore model has been successfully used to design novel carbamate-type acetylcholinesterase inhibitors. nih.govresearchgate.net

By integrating SAR, QSAR, and pharmacophore modeling, researchers can develop a comprehensive understanding of the molecular requirements for potent and selective inhibition of the target enzyme by this compound and its derivatives, paving the way for the rational design of new and improved research tools.

Stereochemical Implications for Molecular Recognition and Ligand Efficiency

The molecular structure of this compound presents a fascinating case for stereochemical analysis. The cyclohexane (B81311) ring can exist in various conformations, and the presence of multiple chiral centers gives rise to several possible stereoisomers. The spatial arrangement of the substituents—the ethynyl, carbamate, and two methyl groups—is critical for its interaction with a biological target, a concept known as molecular recognition.

Ligand efficiency (LE) is a metric used to compare the binding affinity of a molecule to its size. It is a crucial parameter in drug discovery for identifying small, efficient molecules that can be developed into larger, more potent drug candidates. The stereochemistry of this compound will undoubtedly have a profound impact on its ligand efficiency. An isomer that achieves a high binding affinity due to a precise and favorable orientation within a binding site will exhibit a higher ligand efficiency than a less optimally fitting isomer.

To illustrate the potential for stereochemical diversity, consider the possible cis/trans relationships between the substituents on the cyclohexane ring. The relative orientation of the two methyl groups (cis or trans) will influence the preferred conformation of the ring, which in turn will affect the spatial positioning of the key ethynyl and carbamate functional groups.

A comprehensive investigation into the stereochemical implications would require the synthesis and characterization of each individual stereoisomer. Subsequent biological testing of these pure isomers would then elucidate the specific stereochemical requirements for molecular recognition and optimal ligand efficiency. Without such experimental data, any discussion remains in the realm of well-established principles of stereochemistry and medicinal chemistry.

Advanced Applications in Chemical Biology and Research Tool Development

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate?

- Methodological Answer : Use a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing ethynyl protons at ~2.5 ppm and carbamate carbonyl signals at ~155-160 ppm in NMR). High-resolution mass spectrometry (HRMS) can validate molecular weight. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve impurities. Cross-reference the CAS registry number (63884-48-0) for database verification .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Adapt gas chromatography (GC) with electron capture detection (ECD) or nitrogen-phosphorus detection (NPD), as demonstrated for ethyl carbamate analysis in alcoholic beverages (see Table 1.1 in ). For polar matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferable. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects. Limit of detection (LOD) optimization should follow protocols from Baumann & Zimmerli (1986a) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines for carbamates, including hazard classifications (e.g., acute toxicity or skin irritation, as per CLP regulations in ). Use fume hoods for volatile intermediates, and employ personal protective equipment (PPE) such as nitrile gloves and safety goggles. Monitor airborne particles via OSHA-compliant methods. Emergency procedures should align with supplier guidelines (e.g., Chemos GmbH in ) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability and yield?

- Methodological Answer : Adapt multi-step procedures from tert-butyl carbamate syntheses ( , Steps 6-7). For the ethynyl group, employ Sonogashira coupling under inert conditions. Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures can improve yield. Track intermediates using thin-layer chromatography (TLC) .

Q. What role does the ethynyl group play in the compound’s stability and reactivity under physiological conditions?

- Methodological Answer : The ethynyl group may enhance metabolic stability by resisting hydrolysis, but it could increase susceptibility to oxidation. Assess stability via accelerated degradation studies (e.g., pH 1–13 buffers at 37°C). Use LC-MS to identify degradation products. For reactivity, evaluate nucleophilic addition potential using glutathione (GSH) trapping assays. Computational modeling (DFT) can predict electron density at the ethynyl carbon .

Q. How can researchers determine the lipophilicity (log P) of this compound, and why is this critical for drug design?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and isocratic elution (methanol/water) to measure capacity factor , then calculate log P via calibration with standards (e.g., alkyl aryl ketones). Lipophilicity affects membrane permeability and bioavailability. Compare experimental log P with computational predictions (e.g., XLogP3) to validate models for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological activity data for carbamate derivatives?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) to identify confounding factors. For inconsistent IC values, control for stereochemistry (e.g., separate enantiomers via chiral HPLC, as in , Steps 6-7). Use meta-analysis of peer-reviewed data (e.g., Ferriz et al. in ) to identify trends. Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.